molecular formula C28H22N6Na2O8S B15222643 Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt CAS No. 66214-49-1

Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt

Cat. No.: B15222643
CAS No.: 66214-49-1
M. Wt: 648.6 g/mol
InChI Key: OULJVPDFRVSKPE-UHFFFAOYSA-L
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Description

Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt is a complex azo dye derivative of benzoic acid. Its structure features:

  • A central benzoic acid backbone substituted with a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) group at position 2.
  • Two azo (-N=N-) linkages: one connecting to a 3-sulfophenyl group and another to a phenylurea moiety.
  • A disodium counterion, enhancing water solubility for industrial applications such as textile dyeing .

This compound belongs to the class of C.I. Direct dyes, which are known for their ability to bind directly to cellulose fibers without mordants. Its structural complexity allows for strong chromophoric properties and resistance to fading .

Properties

CAS No.

66214-49-1

Molecular Formula

C28H22N6Na2O8S

Molecular Weight

648.6 g/mol

IUPAC Name

disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-3-methylbenzoate

InChI

InChI=1S/C28H24N6O8S.2Na/c1-16-12-21(14-23(26(16)35)27(36)37)34-31-18-8-6-17(7-9-18)29-28(38)30-24-11-10-20(15-25(24)42-2)33-32-19-4-3-5-22(13-19)43(39,40)41;;/h3-15,35H,1-2H3,(H,36,37)(H2,29,30,38)(H,39,40,41);;/q;2*+1/p-2

InChI Key

OULJVPDFRVSKPE-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)[O-])N=NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The azo group can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Halogenation and nitration reactions typically require catalysts like iron(III) chloride or sulfuric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in their chemical properties. The phenolic groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS/Reference) Azo Groups Substituents Solubility Application Key Differences vs. Target Compound
Target Compound (Hypothetical CAS) 2 2-hydroxy, 3-methyl, sulfophenyl, phenylurea High (disodium) Textile dye Reference standard
C.I. Direct Orange 8 (CAS 2429-79-0) 2 Hydroxy, sulfonate, biphenyl High (disodium) Textile dye Lacks methyl and phenylurea groups
C.I. Direct Red 1 (CAS 2429-84-7) 2 Hydroxy, sulfonate, naphthalene High (disodium) Dye/Pigment Naphthalene backbone instead of benzoic acid
2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid derivatives 1 Benzothiazole, hydroxy, carboxylic acid Moderate Analytical ligands, dyes Single azo linkage; no sulfonate groups
Benzoic acid, 3-[[4-[(4-aminoanthraquinonyl)amino]phenoxy]sulfonyl]-, disodium salt 1 Anthraquinone, sulfonate High (disodium) Functional dye Anthraquinone chromophore; single azo group
Benzoic acid derivatives (e.g., 4-aminobenzoic acid) 0 Amino, hydroxy Variable Pharmaceuticals, preservatives Lack azo/sulfonate groups; simpler structure

Pharmacological vs. Industrial Utility

While simpler benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) exhibit antimicrobial activity (MIC: 0.1–0.5 mg/mL at pH 5 ), the target compound’s size and polarity limit membrane penetration, rendering it ineffective for biological uses. Conversely, its structural complexity optimizes it for dyeing rather than preservative roles.

Biological Activity

Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt (CAS No. 66214-49-1) is a complex azo compound predominantly utilized in various industrial applications due to its vivid color and stability. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential applications in medicine and industry.

Basic Information

PropertyDetails
Molecular Formula C28H22N6Na2O8S
Molecular Weight 648.5542 g/mol
IUPAC Name This compound
CAS Number 66214-49-1

Structure

The compound features multiple functional groups, including azo (-N=N-) linkages, hydroxyl (-OH), and sulfonate (-SO₃⁻) groups, contributing to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that azo compounds like benzoic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that the compound showed varying degrees of inhibition against bacteria and fungi, comparable to conventional antibiotics . The minimum inhibitory concentration (MIC) was determined for various pathogens, revealing its potential as an alternative antimicrobial agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in cultured cells . This effect is attributed to the modulation of signaling pathways involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily linked to its ability to interact with cellular components. The azo group is known to undergo reduction in biological systems, leading to the release of reactive species that can modulate cellular signaling pathways. Additionally, the hydroxyl group may enhance solubility and facilitate interactions with biomolecules .

Study on Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was tested for its antimicrobial properties. The results indicated:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • MIC Values :
    • E. coli: 32 µg/mL
    • S. aureus: 16 µg/mL
    • P. aeruginosa: 64 µg/mL

These findings suggest that the compound possesses considerable antimicrobial potential, particularly against gram-positive bacteria .

In Vivo Studies

In vivo studies have also been conducted to evaluate the anti-inflammatory effects of the compound using animal models of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups treated with saline .

Applications in Industry

Due to its vibrant color and stability, this compound is widely used in:

  • Textile Industry : As a dye for fabrics.
  • Food Industry : As a colorant in various food products.
  • Cosmetics : In formulations requiring stable colorants.

Q & A

Q. How does the compound interact with metal ions, and what analytical methods validate these interactions?

  • Methodological Answer :
  • Job’s plot method : Titrate with Al³⁺, Fe³⁺, or Cu²⁺ to determine stoichiometry. Monitor via UV-Vis for bathochromic shifts .
  • X-ray crystallography : Co-crystallize with metals to resolve coordination geometry. Use synchrotron radiation for high-resolution data .

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